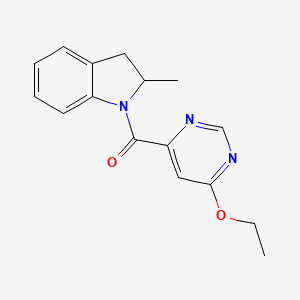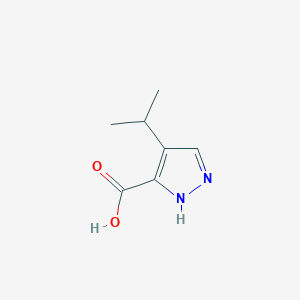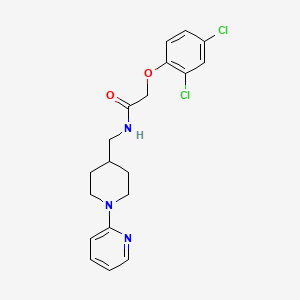
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Compounds containing these structures often exhibit a broad range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring with an ethoxy group at the 6-position and an indoline ring with a methyl group at the 2-position. These two rings would be connected by a methanone group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, compounds with these structures can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with these structures are solid and highly soluble in polar solvents .科学的研究の応用
Protein Kinase Inhibition
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone: has been investigated as part of studies focused on protein kinase inhibition. Specifically, researchers synthesized derivatives by opening the central cycle of pyrido[3,4-g]quinazoline to obtain (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These compounds were then evaluated against a panel of protein kinases. The results highlighted the importance of maintaining the planar pyrido[3,4-g]quinazoline tricyclic system for protein kinase inhibitory potency .
Antitubercular Activity
Another avenue of research involves derivatives derived from (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone . Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Scaffold for Drug Design
The pyrido[3,4-g]quinazoline scaffold, which includes (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone , has been identified as a relevant scaffold for protein kinase inhibition. Researchers have explored its potential as a scaffold for designing novel heteroaromatic compounds with protein kinase inhibitory potencies. Understanding the structure-activity relationships within this system is crucial for drug design .
Synthetic Methodologies
Researchers have also explored synthetic approaches for pharmacologically active compounds containing pyrimidine as a central unit. While not specific to (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone , these methodologies contribute to the broader field of drug discovery and optimization .
作用機序
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the specific targets and biological activities involved.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that the compound could have a variety of molecular and cellular effects.
Safety and Hazards
将来の方向性
Future research could focus on exploring the biological activity of this compound and developing synthetic routes for its preparation. Given the wide range of biological activities exhibited by compounds containing pyrimidine and indole structures, this compound could have potential applications in medicinal chemistry .
特性
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-15-9-13(17-10-18-15)16(20)19-11(2)8-12-6-4-5-7-14(12)19/h4-7,9-11H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTUVJKJBXPNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)


![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)



![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)